Cas no 1557032-72-0 (2-chloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol)

2-Chloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol is a pyrazole-derived intermediate with potential applications in pharmaceutical and agrochemical synthesis. Its structure features a chloroethanol moiety attached to a substituted pyrazole ring, offering reactivity for further functionalization. The presence of the 1-ethyl and 3,5-dimethyl groups enhances steric and electronic properties, influencing selectivity in subsequent reactions. This compound is valued for its versatility as a building block in heterocyclic chemistry, particularly in the development of biologically active molecules. High purity and well-defined stereochemistry (where applicable) ensure consistent performance in synthetic workflows. Proper handling is advised due to the reactive chloro and hydroxyl functional groups.
2-chloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol structure
1557032-72-0 structure
Product name:2-chloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol
CAS No:1557032-72-0
MF:C9H15ClN2O
MW:202.681201219559
CID:5982030
PubChem ID:83001327

2-chloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol
    • EN300-1967341
    • AKOS021321306
    • 1557032-72-0
    • Inchi: 1S/C9H15ClN2O/c1-4-12-7(3)9(6(2)11-12)8(13)5-10/h8,13H,4-5H2,1-3H3
    • InChI Key: CGUCDFXMXHZTMX-UHFFFAOYSA-N
    • SMILES: ClCC(C1C(C)=NN(CC)C=1C)O

Computed Properties

  • Exact Mass: 202.0872908g/mol
  • Monoisotopic Mass: 202.0872908g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38Ų
  • XLogP3: 1.1

2-chloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1967341-1.0g
2-chloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol
1557032-72-0
1g
$1414.0 2023-05-31
Enamine
EN300-1967341-0.1g
2-chloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol
1557032-72-0
0.1g
$553.0 2023-09-16
Enamine
EN300-1967341-0.5g
2-chloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol
1557032-72-0
0.5g
$603.0 2023-09-16
Enamine
EN300-1967341-5.0g
2-chloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol
1557032-72-0
5g
$4102.0 2023-05-31
Enamine
EN300-1967341-0.05g
2-chloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol
1557032-72-0
0.05g
$528.0 2023-09-16
Enamine
EN300-1967341-1g
2-chloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol
1557032-72-0
1g
$628.0 2023-09-16
Enamine
EN300-1967341-0.25g
2-chloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol
1557032-72-0
0.25g
$579.0 2023-09-16
Enamine
EN300-1967341-10.0g
2-chloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol
1557032-72-0
10g
$6082.0 2023-05-31
Enamine
EN300-1967341-2.5g
2-chloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol
1557032-72-0
2.5g
$1230.0 2023-09-16
Enamine
EN300-1967341-10g
2-chloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol
1557032-72-0
10g
$2701.0 2023-09-16

Additional information on 2-chloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol

Exploring the Properties and Applications of 2-chloro-1-(1-ethyl-3,5-dimethyl-pyrazolyl)ethanol (CAS No. 1557032720)

2-chloro compounds have long been of interest in organic chemistry due to their versatility in various chemical reactions. The compound 2-chloro-1-(ethyl-pyrazole)ethanol, identified by the CAS number CAS No. 1557032720, is a prime example of such compounds with unique structural and functional properties. This molecule, with its chlorine atom at the second position and a substituted pyrazole ring, exhibits a range of applications in pharmaceuticals, agrochemicals, and materials science.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrazole ring system. The substitution pattern on the pyrazole ring—specifically the presence of ethyl and methyl groups—plays a crucial role in determining the compound's reactivity and stability. Recent studies have highlighted the importance of such substituted pyrazoles in enhancing bioavailability and reducing toxicity in drug candidates.

In terms of applications, this compound has shown promise as an intermediate in the synthesis of bioactive molecules. For instance, its ability to undergo nucleophilic substitution reactions makes it valuable in constructing complex molecular frameworks. Additionally, the presence of a hydroxyl group allows for further functionalization, enabling its use in various catalytic processes.

Recent research has also focused on the environmental impact of such compounds. Studies indicate that proper disposal and recycling methods are essential to minimize ecological risks. Innovations in green chemistry are paving the way for more sustainable production techniques, ensuring that compounds like this one can be utilized responsibly.

In conclusion, CAS No. 1557032720, or 2-chloro-(ethylpyrazole)ethanol, stands as a testament to the intricate interplay between molecular structure and functionality. Its continued exploration across diverse fields underscores its significance as a versatile building block in modern chemistry.

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